Pectin - 9000-69-5

Pectin

Catalog Number: EVT-1504298
CAS Number: 9000-69-5
Molecular Formula: C18H34O2
C18H34O2
C8H17CH=CH(CH2)7COOH
Molecular Weight: 282.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pectin is a complex polysaccharide found in the cell walls of plants, particularly abundant in fruits like apples, citrus fruits, and berries [, , , , ]. It acts as a cementing agent, contributing to the structural integrity of plant tissues [, ]. Pectin is classified based on its degree of esterification (DE) [, , , , , , , , , , ]:

The DE significantly influences pectin's functional properties, particularly its gelling ability [, , , , , , , , , , ].

Protopectin

Relevance: Protopectin is a direct precursor to pectin and shares a similar polysaccharide structure but with a higher degree of polymerization and a more complex structure due to the presence of neutral sugar side chains and methyl ester groups. Understanding protopectin's conversion to pectin is crucial in fruit ripening and processing, especially in industries utilizing pectin for its gelling and stabilizing properties. []

Galacturonic Acid

Relevance: Galacturonic acid is the fundamental building block of pectin. [, , , ] The amount of galacturonic acid in pectin influences its gelling strength and ability to form gels.

Methyl Esters of Galacturonic Acid

Relevance: The degree of methyl esterification is a critical factor determining the gelling behavior of pectin. [, , , , ] The presence and distribution of methyl ester groups within the pectin structure influence its solubility, gelation conditions, and sensitivity to calcium ions.

Rhamnogalacturonan-I (RG-I)

Compound Description: Rhamnogalacturonan-I (RG-I) is a structural element found in pectin, particularly abundant in certain types like those extracted from dragon fruit peel. [] It consists of a backbone of alternating rhamnose and galacturonic acid units. RG-I is characterized by its branched structure, with various neutral sugars attached to its rhamnose residues, contributing to pectin's complexity.

Relevance: RG-I is a significant structural component of pectin, and its presence and specific structure can influence pectin's overall properties, including its biological activity. For example, the specific side chains present on the RG-I backbone may influence its prebiotic effects by selectively promoting the growth of beneficial gut bacteria. []

Homogalacturonan (HG)

Relevance: HG is a major structural unit of pectin and contributes significantly to its gelling properties. [] The degree of methyl esterification within the HG regions influences pectin's ability to form gels in the presence of sugar and acid or calcium ions.

Neutral Sugars (e.g., Rhamnose, Arabinose, Galactose, Glucose)

Compound Description: Neutral sugars, such as rhamnose, arabinose, galactose, and glucose, are important constituents of pectin's side chains. [, ] They contribute to pectin's structural complexity and can influence its physicochemical properties. The type and arrangement of these neutral sugars vary depending on the source of pectin.

Relevance: The presence and composition of neutral sugar side chains in pectin can significantly influence its functionality. These side chains can affect pectin's solubility, viscosity, and interaction with other molecules. For instance, the ratio of arabinose to galactose in the side chains of RG-I can influence its interaction with small intestinal epithelial cells, potentially impacting its prebiotic properties. []

Calcium Chloride

Relevance: Calcium chloride plays a vital role in pectin gelation, particularly for LM pectins. [, ] The interaction between calcium ions and pectin is essential for developing the desired texture and stability in various food products, such as jams, jellies, and desserts.

Pectin-Resistant Starch Hydrogel

Relevance: This hybrid material demonstrates the potential for modifying and tailoring pectin's properties by combining it with other materials. [] It highlights pectin's versatility in developing delivery systems for sensitive ingredients in food and pharmaceutical applications.

Carboxymethyl Chitosan (CMC)-Pectin Polyelectrolyte Complex

Relevance: The formation of polyelectrolyte complexes with other charged polymers, like CMC, exemplifies pectin's ability to interact with other molecules. This interaction can lead to modified properties and novel applications, such as heavy metal removal. []

Classification

Pectin can be classified based on its degree of esterification into:

  • High Methoxyl Pectin: Contains more than 50% methoxy groups; it gels in the presence of sugar and acid.
  • Low Methoxyl Pectin: Contains less than 50% methoxy groups; it gels in the presence of calcium ions.
Synthesis Analysis

Methods of Extraction

Pectin can be extracted using various methods, each affecting its yield and properties:

  1. Hot Acid Extraction: This conventional method involves treating plant material with an acid solution at elevated temperatures. It is cost-effective and widely used for obtaining pectin from fruit peels.
  2. Microwave-Assisted Extraction: This method utilizes microwave energy to enhance the extraction process, resulting in higher yields compared to traditional methods.
  3. Ultrasound-Assisted Extraction: This technique employs ultrasonic waves to facilitate the breakdown of plant cell walls, improving pectin yield.
  4. Enzymatic Assisted Extraction: Involves using specific enzymes to degrade cell wall components, leading to higher pectin recovery but often at a higher cost.

Technical Details

The choice of extraction method can significantly impact the physicochemical properties of the obtained pectin, such as its viscosity, gel strength, and emulsifying properties .

Molecular Structure Analysis

Structure

Pectin is primarily composed of linear chains of galacturonic acid residues linked by α-(1→4) glycosidic bonds. The structure may also contain rhamnose, arabinose, galactose, and xylose as side chains. The degree of methylation (the number of methoxy groups attached) influences its gelling properties.

Data

The average molecular weight of pectin varies widely but typically ranges from 30,000 to 200,000 g/mol depending on the source and extraction method used . Fourier-transform infrared spectroscopy (FTIR) is commonly employed to analyze the structural characteristics of pectin .

Chemical Reactions Analysis

Reactions

Pectin undergoes several chemical reactions that are critical for its functionality:

  1. Gel Formation: High methoxyl pectins gel in the presence of sugar and acid through hydrogen bonding between pectin molecules.
  2. Deesterification: Low methoxyl pectins can form gels in the presence of calcium ions through ionic interactions.
  3. Hydrolysis: Under acidic conditions, pectin can be hydrolyzed into simpler sugars, which can be quantified using various analytical methods such as high-pressure liquid chromatography (HPLC) or spectrophotometry .

Technical Details

The determination of pectin content can be achieved through various methods including gravimetric analysis, colorimetric assays involving copper ions, and chromatographic techniques .

Mechanism of Action

Process

Pectin's mechanism of action primarily relates to its gelling properties in food applications. When heated with sugar and acid, high methoxyl pectins form a gel network that traps water molecules. This gelation process is essential in food products like jams and jellies.

Data

The gelation temperature and conditions depend on factors such as sugar concentration, acidity (pH), and the degree of esterification of the pectin used .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to yellowish powder.
  • Solubility: Soluble in water; forms gels upon cooling after heating with sugar.
  • Viscosity: Viscosity varies based on concentration and molecular weight.

Chemical Properties

  • pH Stability: Pectin is stable over a wide range of pH levels but exhibits optimal gelling at lower pH values (around 2.5-3.5).
  • Thermal Stability: High-temperature processing can lead to degradation; thus, careful control during food processing is necessary.
Applications

Scientific Uses

Pectin has diverse applications across various fields:

  1. Food Industry: Used as a gelling agent in jams, jellies, and desserts due to its ability to form stable gels.
  2. Pharmaceuticals: Employed as a stabilizer or thickening agent in formulations.
  3. Cosmetics: Utilized for its emulsifying properties in creams and lotions.
  4. Nutraceuticals: Investigated for potential health benefits such as cholesterol reduction due to its soluble fiber content.

Properties

CAS Number

9000-69-5

Product Name

Pectin

IUPAC Name

(Z)-octadec-9-enoic acid

Molecular Formula

C18H34O2
C18H34O2
C8H17CH=CH(CH2)7COOH

Molecular Weight

282.5 g/mol

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9-

InChI Key

ZQPPMHVWECSIRJ-KTKRTIGZSA-N

SMILES

C(C(C(C(C=O)O)O)O)O

Solubility

Insoluble (NTP, 1992)
Practically insol in water; sol in chloroform; ether; fixed & volatile oils; alcohol; benzene
Miscible with ethanol, ether, acetone, benzene, chloroform, carbon tetrachloride
Miscible with methanol
Solubility in water: none
insoluble in water; miscible in alcohol, ether, fixed oils

Synonyms

AF 701; AP 40; AS 511; Amid CS 005; BIG-J; Beta BI-J; Beta-Pectin; Cesapectin; Classic AF 501; Classic AM 201; Classic Cu 701; Colyer Pectin; D 225; D-D Slowset; E 440; E 440a; Fluka 7682; GelSite; Genu 8003; Genu Beta Pectin; Genu JMJ 100; Genu Pect

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)O

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